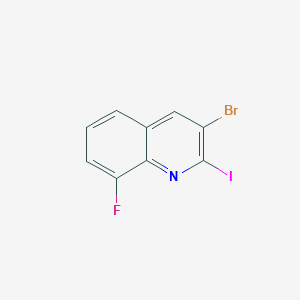

![molecular formula C18H17N3O4S B2497875 N-[5-(2,4-二甲基苯基)-1,3,4-噁二唑-2-基]-2-甲基磺酰基苯甲酰胺 CAS No. 896367-95-6](/img/structure/B2497875.png)

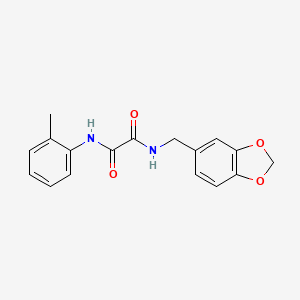

N-[5-(2,4-二甲基苯基)-1,3,4-噁二唑-2-基]-2-甲基磺酰基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

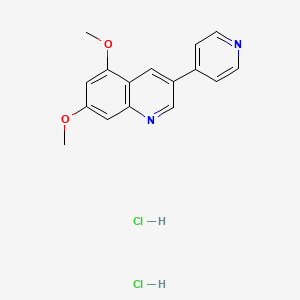

The synthesis of compounds related to N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide involves multiple steps, including the use of 2,4-dimethylcarbolic acid as a precursor. This acid is refluxed with ethyl 2-bromoacetate to synthesize the corresponding ester, which is then converted into a hydrazide upon refluxing with hydrazine. The resultant compound undergoes further reactions, including with CS2 in the presence of KOH, to form the desired 1,3,4-oxadiazole derivative (Rasool et al., 2016).

Molecular Structure Analysis

The molecular structure of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide and related compounds has been elucidated through X-ray crystallography, revealing insights into their conformation and molecular interactions. For instance, derivatives of 1,3,4-oxadiazole have shown distinct crystal structures, indicating the influence of substituents on their spatial arrangement and stability (Wang et al., 2006).

Chemical Reactions and Properties

1,3,4-Oxadiazole derivatives participate in various chemical reactions, including oxidation and cycloaddition, which are critical in modifying their functional groups and enhancing their biological activity. For example, the chemical oxidation of these compounds can lead to different oxidation sites and products, demonstrating the versatility of these molecules in chemical synthesis (Adolphe-Pierre et al., 1998).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives, including N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide, are characterized by their solubility in polar and aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). This solubility is crucial for their application in various biological and chemical contexts (Mansoori et al., 2012).

Chemical Properties Analysis

The chemical properties of these compounds are influenced by their functional groups, leading to significant biological activities, including antibacterial and antioxidant effects. The presence of the 1,3,4-oxadiazole core and substituents like the phenylsulfonyl group contributes to these activities, as demonstrated in studies where these compounds exhibited potent antibacterial against various bacterial strains (Boddapati et al., 2022).

科学研究应用

抗惊厥应用

N-[5-(2,4-二甲基苯基)-1,3,4-噁二唑-2-基]-2-甲磺酰基苯甲酰胺参与了抗惊厥性质的研究。一个显著的例子是将抗惊厥药物氧化以研究不同部位和程度的氧化,这有可能有助于理解其在神经系统疾病中的作用机制(Adolphe-Pierre et al., 1998)。

电生理活性

这种化合物的衍生物已被合成并评估其电生理活性,显示出作为选择性III类药物的潜力。这些研究对于开发治疗心血管疾病的新疗法至关重要(Morgan et al., 1990)。

抗癌研究

已报道了N-芳基-5-取代-1,3,4-噁二唑-2-胺类似物的合成和评估,用于其潜在的抗癌活性。这些化合物已被筛选用于各种癌细胞系,表明它们在癌症治疗中的潜在应用(Ahsan et al., 2014)。

抗菌活性

结构-代谢关系已被应用于识别具有有利药代动力学特性的化合物,包括抗菌活性。这种应用对于开发新的抗微生物药物以对抗耐药细菌菌株至关重要(Humphreys et al., 2003)。

抗癫痫活性

对新型柠檬烯和柠檬醛基2,5-二取代-1,3,4-噁二唑的结构前提进行了研究,表明其用于抗癫痫活性的潜在用途,指示其在治疗癫痫中的潜在用途(Rajak et al., 2013)。

抗增殖和抗微生物活性

已对1,3,4-噁二唑的N-曼尼希碱合成和评估进行了研究,用于其抗微生物和抗增殖活性,显示出在治疗各种疾病中的潜在应用(Al-Wahaibi et al., 2021)。

作用机制

安全和危害

属性

IUPAC Name |

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-11-8-9-13(12(2)10-11)17-20-21-18(25-17)19-16(22)14-6-4-5-7-15(14)26(3,23)24/h4-10H,1-3H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYJQRCTERNQBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

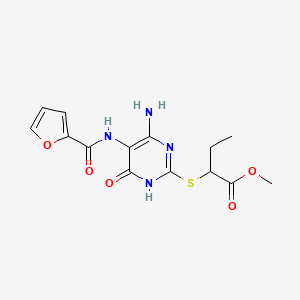

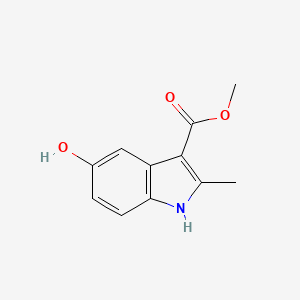

![N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497792.png)

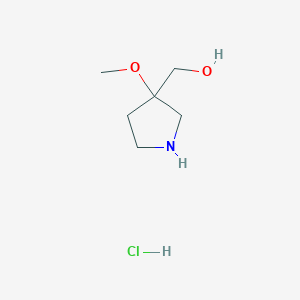

![9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2497793.png)

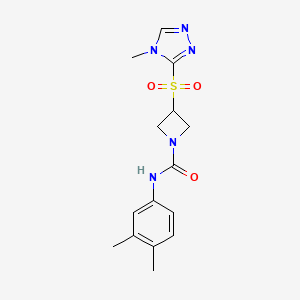

![N-(4-bromo-2-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2497811.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2497813.png)